N-(Azido-PEG4)-N-bis(PEG4-acid)

描述

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Materials Science

Polyethylene Glycol (PEG) is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units, -(O-CH2-CH2)-. biochempeg.com Its widespread use in bioconjugation and materials science stems from a unique combination of properties, including high solubility in aqueous and organic solvents, biocompatibility, and low immunogenicity. youtube.comnih.gov The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. biochempeg.comnih.govpurepeg.com

PEGylation can enhance the water solubility and stability of drugs, prolong their circulation time in the bloodstream, and reduce their susceptibility to enzymatic degradation and clearance by the immune system. biochempeg.comnih.govpurepeg.com The flexible and hydrophilic nature of PEG chains creates a hydrodynamic shield around the conjugated molecule, which can limit access by proteolytic enzymes and antibodies. nih.gov This modification can also favorably alter the distribution of a drug within the body. sigmaaldrich.com

In materials science, PEGs are utilized to create hydrogels, which are water-swollen polymer networks used as scaffolds for tissue engineering, controlled drug release matrices, and wound healing applications. biochempeg.comyoutube.com PEG-based hydrogels can be designed to mimic the properties of the natural extracellular matrix, supporting cell growth and differentiation. biochempeg.com PEGs can be synthesized with various molecular weights and structural geometries, such as linear or branched, allowing for their properties to be tailored for specific applications. youtube.com The ability to attach different functional groups to the ends of PEG chains, creating homobifunctional or heterobifunctional PEGs, further expands their utility as crosslinking agents and spacers in complex chemical structures. biochempeg.comyoutube.com

Role of Azide (B81097) and Carboxylic Acid Functionalities in Advanced Synthetic Methodologies

The azide (N₃) and carboxylic acid (-COOH) functional groups are cornerstones of modern synthetic chemistry, particularly in the realm of bioconjugation, due to their specific and reliable reactivity.

The azide group is highly valued for its participation in "click chemistry," a set of reactions known for being rapid, selective, and high-yielding. youtube.combroadpharm.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. broadpharm.combroadpharm.com The azide functionality is stable under a wide range of reaction conditions, which allows for its incorporation into molecules without the need for extensive protecting group strategies. broadpharm.com Organic azides can also undergo other transformations, such as the Staudinger reaction with phosphines to form amines, or thermal decomposition to generate reactive nitrene intermediates. nih.gov In chemical synthesis, the azide group serves as a versatile handle for introducing nitrogen-containing structures and for linking different molecular fragments. nih.govnih.gov

Carboxylic acid functionalities are widely employed for the formation of stable amide bonds through reactions with primary amines. broadpharm.comcd-bioparticles.net This reaction typically requires the use of activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), to facilitate the coupling. broadpharm.combroadpharm.comcd-bioparticles.net The resulting amide bond is highly stable, making it a common linkage in peptides, proteins, and synthetic polymers. Carboxylic acids can also participate in other important chemical transformations, including esterification and the Schmidt reaction, where they react with hydrazoic acid to form amines. wikipedia.orglibretexts.org The presence of carboxylic acid groups on a molecule provides a reliable point for conjugation to biomolecules or for attachment to surfaces.

Conceptual Framework for N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt as a Versatile Research Reagent

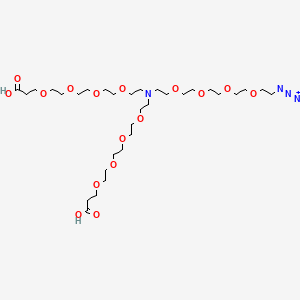

N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is a heterobifunctional, branched PEG derivative that embodies the principles of multifunctional building blocks. broadpharm.comcd-bioparticles.net Its molecular architecture, featuring a central nitrogen atom from which three PEG arms radiate, provides a unique platform for creating complex bioconjugates. Two of the arms terminate in carboxylic acid groups, while the third arm is capped with an azide group. broadpharm.comcd-bioparticles.net

This trifurcated structure allows for orthogonal conjugation strategies. The two carboxylic acid termini can be reacted with primary amine groups on two separate molecules, enabling the creation of bivalent structures. This is particularly advantageous in applications like the development of Proteolysis Targeting Chimeras (PROTACs), where simultaneous binding to a target protein and an E3 ligase is required. The single azide group provides an independent reactive handle for introducing a third component via click chemistry, such as a fluorescent dye for imaging or another bioactive molecule. broadpharm.com

The PEG4 spacers in each arm provide water solubility and flexibility to the final conjugate. This reagent is a prime example of a multifunctional PEGylated building block designed for advanced applications in drug delivery, diagnostics, and the construction of well-defined macromolecular structures. researchgate.netrsc.org

Chemical Compound Data

| Property | Value | Source |

| Compound Name | N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt | broadpharm.comcd-bioparticles.net |

| CAS Number | 2093152-80-6 | chemicalbook.com |

| Molecular Formula | C₃₃H₆₂N₄O₁₇ (for free base) | broadpharm.com |

| Molecular Weight | 758.86 g/mol (for HCl salt) | |

| Purity | ≥98% | broadpharm.combroadpharm.com |

| Solubility | Soluble in Water, DMSO, DCM, DMF | broadpharm.com |

| Storage | -20°C | broadpharm.com |

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWVORJINOLNTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H62N4O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Considerations for N Azido Peg4 N Bis Peg4 Acid Hcl Salt

Retrosynthetic Analysis and Precursor Selection

A retrosynthetic analysis of N-(Azido-PEG4)-N-bis(PEG4-acid) reveals a synthetic strategy centered on the sequential construction around a central nitrogen atom. The primary bond disconnections are the three carbon-nitrogen bonds linking the PEG4 arms to the core amine. This suggests a convergent or sequential N-alkylation pathway. nih.govmdma.ch

A logical and controlled synthetic approach involves the sequential alkylation of a protected primary amine or ammonia. A key challenge is the selective and differential introduction of one azide-terminated arm and two identical acid-terminated arms. To avoid uncontrolled side reactions, such as over-alkylation, the carboxylic acid groups are typically introduced in a protected form, most commonly as t-butyl esters, which can be cleaved under acidic conditions without affecting other functional groups. masterorganicchemistry.com

Based on this analysis, a plausible set of precursors can be identified:

Central Nitrogen Source : A protected primary amine like benzylamine (BnNH₂) offers a robust starting point. The benzyl group can be selectively removed later in the synthesis via hydrogenolysis.

Carboxylic Acid Arm Precursor : A tetraethylene glycol (PEG4) molecule functionalized with a leaving group (e.g., bromide or tosylate) at one terminus and a protected carboxylic acid (e.g., t-butyl ester) at the other. An example is Br-PEG4-COOtBu.

Azide (B81097) Arm Precursor : A tetraethylene glycol (PEG4) molecule functionalized with a leaving group at one end and an azide at the other, such as N₃-PEG4-Br. This is typically prepared from a di-functionalized PEG4 precursor.

| Precursor Name | Structure | Role in Synthesis |

|---|---|---|

| Benzylamine | C₆H₅CH₂NH₂ | Central nitrogen core with a removable protecting group. |

| 1-Bromo-2-(2-(2-(2-tert-butoxyethoxy)ethoxy)ethoxy)ethyl acetate | Br-(CH₂CH₂O)₄-COOtBu (Conceptual) | Provides the two carboxylic acid-terminated PEG arms in a protected form. |

| 1-Azido-11-bromo-3,6,9-trioxaundecane | N₃-(CH₂CH₂O)₄-Br (Conceptual) | Provides the azide-terminated PEG arm for the final alkylation step. |

| Tetraethylene glycol | HO-(CH₂CH₂O)₄-H | The fundamental building block for all three PEG arms. |

Optimized Synthetic Pathways for Azide and Carboxylic Acid Incorporation

The forward synthesis of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is a multi-step process requiring careful control of reaction conditions to ensure high yields and purity.

Step 1: Synthesis of Protected Carboxylic Acid Arm The synthesis begins by preparing the t-butyl protected carboxylic acid PEG4 arm. This can be achieved by reacting tetraethylene glycol with t-butyl bromoacetate under basic conditions, followed by activation of the terminal hydroxyl group to a better leaving group, such as a tosylate or bromide, to facilitate the subsequent N-alkylation.

Step 2: Double N-Alkylation Benzylamine is reacted with two equivalents of the protected carboxylic acid arm precursor (e.g., TsO-PEG4-COOtBu) in the presence of a non-nucleophilic base. This reaction forms the dibenzylated, di-ester intermediate, Bn-N-(PEG4-COOtBu)₂.

Step 3: Deprotection of the Central Amine The benzyl protecting group is removed from the central nitrogen. Catalytic hydrogenolysis (H₂ gas with a palladium catalyst) is a standard and effective method, yielding the secondary amine intermediate, HN-(PEG4-COOtBu)₂.

Step 4: Incorporation of the Azide Arm The azide functionality is typically introduced into a separate PEG4 chain in a two-step sequence. nih.gov First, a terminal hydroxyl group of tetraethylene glycol is converted to a mesylate (OMs) or tosylate (OTs) using mesyl chloride or tosyl chloride, respectively, in the presence of a base like triethylamine. nih.govmdpi.com This intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF to yield the azido-PEG4-alcohol via nucleophilic substitution. nih.gov The remaining hydroxyl group is then activated to a leaving group (e.g., bromide) to prepare for the final alkylation.

Step 5: Final N-Alkylation and Deprotection The secondary amine intermediate, HN-(PEG4-COOtBu)₂, is alkylated with the azide arm precursor (e.g., N₃-PEG4-Br) to form the fully protected trifunctional PEG molecule, N-(Azido-PEG4)-N-bis(PEG4-COOtBu). The final step is the simultaneous deprotection of the two t-butyl ester groups using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. google.com Using HCl directly yields the desired N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt.

| Transformation | Reagents & Solvents | Typical Conditions | Typical Yield |

|---|---|---|---|

| Hydroxyl to Mesylate/Tosylate | MsCl or TsCl, Et₃N, in CH₂Cl₂ | 0°C to room temperature | >95% mdpi.com |

| Mesylate/Tosylate to Azide | NaN₃ in DMF or Ethanol | Reflux, 12-24 hours | ~97% nih.gov |

| N-Alkylation | Alkyl halide/tosylate, Base (e.g., K₂CO₃, DIPEA) in ACN or DMF | Room temperature to 80°C | Variable, often moderate to high |

| t-Butyl Ester Deprotection | TFA or 4M HCl in Dioxane | Room temperature, 1-4 hours | Quantitative google.com |

Purification and Isolation Techniques for Multifunctional PEGylated Compounds

The purification of multifunctional PEG derivatives like N-(Azido-PEG4)-N-bis(PEG4-acid) is challenging due to their high polarity, water solubility, and often oily or waxy physical state. reddit.com A combination of techniques is typically required to achieve high purity. acs.org

Chromatographic Methods :

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is a powerful technique for purifying PEGylated compounds. It separates molecules based on hydrophobicity. By using a gradient of water and an organic solvent (like acetonitrile), it can effectively separate the desired product from unreacted starting materials and side products.

Ion-Exchange Chromatography (IEX) : Given that the target molecule has two carboxylic acid groups and a basic nitrogen center, IEX is highly suitable. nih.gov Cation-exchange chromatography can be used to capture the positively charged molecule (at acidic pH), separating it from neutral impurities. Anion-exchange chromatography could be used at neutral or basic pH where the carboxylates are deprotonated.

Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic volume. While useful for removing small-molecule impurities like salts and excess reagents, it is less effective at separating PEG species of similar molecular weight.

Normal-Phase (Silica Gel) Chromatography : This method is often difficult for highly polar PEGs, which can streak or adhere irreversibly to the silica (B1680970). reddit.com However, specialized eluent systems, such as chloroform/methanol or DCM/methanol with additives like formic acid (to suppress deprotonation of the carboxyl groups), can sometimes provide adequate separation. reddit.com

Non-Chromatographic Methods :

Precipitation/Crystallization : The product can often be precipitated from its reaction solvent by adding a non-solvent, such as cold diethyl ether or methyl t-butyl ether (MTBE). This is an effective method for initial cleanup and isolation. In some cases, complexation with salts like MgCl₂ can induce solidification of oily PEGs, facilitating their isolation. thieme-connect.com

Liquid-Liquid Extraction : This can be used to remove impurities with different solubility profiles. For instance, washing an organic solution of the product with aqueous brine can remove water-soluble impurities.

Diafiltration/Ultrafiltration : These membrane-based techniques are useful for removing low-molecular-weight impurities from the final product solution and for buffer exchange.

| Technique | Principle of Separation | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| RP-HPLC | Hydrophobicity | High resolution, excellent for purity assessment. | Limited loading capacity, requires specialized equipment. |

| Ion-Exchange (IEX) | Net Charge | High capacity, effective for charged molecules. nih.gov | Requires charged functional groups, buffer intensive. |

| Silica Gel Chromatography | Polarity | Inexpensive, widely available. | Streaking and poor recovery for polar PEGs. reddit.com |

| Precipitation | Solubility | Simple, good for bulk isolation. | May co-precipitate impurities, may not work for all PEGs. |

Scale-Up Methodologies for Research-Grade Synthesis

Transitioning the synthesis of N-(Azido-PEG4)-N-bis(PEG4-acid) from milligram to research-grade (multi-gram to ~100 g) scale introduces several challenges. researchgate.net The primary goals are to maintain batch-to-batch consistency, ensure high purity, and develop a process that is both robust and efficient. acs.org

Process Optimization : At larger scales, reaction parameters must be re-optimized. Efficient stirring becomes critical to manage potentially viscous reaction mixtures and ensure homogeneous temperature distribution. The mode of reagent addition (e.g., slow addition via a syringe pump) may be necessary to control exotherms and minimize side reactions.

Purification Strategy : Chromatographic purification, especially HPLC, is often not practical for large-scale production due to high costs and low throughput. nih.gov The synthetic route should be designed to favor non-chromatographic methods. This includes driving reactions to completion to minimize the presence of hard-to-remove intermediates. A robust process might involve:

Crude isolation via precipitation.

A series of aqueous extractions to remove water-soluble and acid/base-labile impurities.

Final purification by crystallization or precipitation from a carefully selected solvent/anti-solvent system. google.com

Solid-Phase Synthesis : An alternative to traditional solution-phase chemistry is solid-phase synthesis. In this approach, the initial precursor is anchored to a resin support, and reagents are flowed through in excess to drive reactions to completion. nih.gov Intermediates are purified by simple washing and filtration. While this can produce very pure products and is amenable to automation, challenges include the initial cost of the resin and potential limitations in reaction scale. However, gram-scale solid-phase syntheses of PEGs have been reported. nih.gov

Safety Considerations : The use of sodium azide requires stringent safety protocols, especially on a larger scale. It is toxic and can form explosive metal azides. Reactions should be conducted in a well-ventilated fume hood, and care must be taken to quench any residual azide before workup and disposal.

| Synthetic Step | Scale-Up Challenge | Potential Solution/Methodology |

|---|---|---|

| N-Alkylation Reactions | Viscosity, reaction control, potential for over-alkylation. | Use of efficient mechanical stirring, controlled reagent addition, careful monitoring of stoichiometry. |

| Azide Incorporation | Safe handling of sodium azide. | Use of dedicated equipment, appropriate personal protective equipment, and established quenching procedures. |

| Intermediate Purification | Avoiding column chromatography. | Develop robust precipitation and liquid-liquid extraction protocols. google.com |

| Final Product Isolation | Handling of oily/waxy product, achieving high purity. | Optimize crystallization or precipitation conditions; consider lyophilization for final product form. |

Bioconjugation Applications and Strategies Utilizing N Azido Peg4 N Bis Peg4 Acid Hcl Salt

Amide Bond Formation for Biopolymer Derivatization

Coupling with Amine-Containing Biomolecules via Carboxylic Acid Functionalities

The two terminal carboxylic acid groups on the N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt linker provide anchor points for covalent attachment to amine-containing biomolecules, such as proteins, peptides, and certain small-molecule drugs. cd-bioparticles.netbroadpharm.com This is typically achieved through an amide bond formation reaction, which creates a highly stable linkage. The reaction requires the activation of the carboxylic acids using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). broadpharm.combroadpharm.com

This dual-acid structure allows for the attachment of up to two separate molecules or for a multivalent attachment to a single biomolecule, potentially increasing the avidity and efficacy of the conjugate. For example, in the context of drug delivery, these acid groups can be used to conjugate drugs or targeting ligands that possess primary amine groups. This strategy is also employed in the functionalization of surfaces, such as iron oxide nanoparticles, where heterobifunctional PEG ligands with a terminal carboxylic acid are used to couple antibodies for targeted applications. researchgate.net

Strategies for Orthogonal Bioconjugation with Multi-Arm PEG Spacers

The true power of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt lies in its heterobifunctional, three-arm structure, which enables orthogonal bioconjugation. Orthogonal chemistry allows for the execution of multiple, specific chemical reactions in the same pot without them interfering with one another. nih.gov With this linker, the azide (B81097) group can undergo a click reaction (CuAAC or SPAAC) with an alkyne-containing molecule, while the two carboxylic acid groups can simultaneously or sequentially react with amine-containing molecules. rsc.org

Advanced Functionalization of Biological Surfaces and Interfaces

The unique properties of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt make it an excellent reagent for modifying and functionalizing a variety of surfaces, including nanoparticles, magnetic beads, and biosensors. The PEG component provides a hydrophilic spacer that improves colloidal stability in biological media, prevents non-specific protein adsorption (the "corona effect"), and reduces aggregation. nih.govnih.govresearchgate.net

The dual functionalities of the linker allow for versatile surface engineering strategies. For instance, the carboxylic acid groups can be used to anchor the linker to an amine-functionalized surface, such as aminated magnetic beads, leaving the azide group exposed for subsequent "clicking" of an alkyne-tagged biomolecule of interest. researchgate.netcd-bioparticles.com Conversely, the azide can be used in a click reaction to attach the linker to an alkyne-modified surface. Once attached, the two carboxylic acid groups are available for further conjugation, for example, to capture proteins or other targets from a complex mixture like cell lysate.

This approach has been demonstrated in the functionalization of gold nanoparticles (AuNPs). Researchers have synthesized stable, azide-terminated PEG-functionalized AuNPs. nih.govrsc.org These azide groups on the nanoparticle surface serve as versatile handles for further derivatization via both CuAAC and SPAAC, creating a robust platform for diagnostic and therapeutic applications. nih.govrsc.org The ability to attach multiple targeting or therapeutic agents via the branched structure of linkers like N-(Azido-PEG4)-N-bis(PEG4-acid) can significantly enhance the functionality and avidity of these nanosystems.

| Surface/Platform | Functionalization Strategy | Key Outcome | Reference |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Top-down synthesis using azide-terminal PEGylated NHC ligands. | Created highly stable AuNPs with surface azide groups available for subsequent CuAAC or SPAAC conjugation. | nih.govrsc.org |

| Iron Oxide Nanoparticles | Coupling of antibodies to nanoparticles via a heterobifunctional PEG ligand with a terminal carboxylic acid (activated by EDC/NHS). | Successfully attached antibodies to the nanoparticle surface, demonstrating the potential for targeted biomedical applications. | researchgate.net |

| Magnetic Beads | Custom modification with polymers like PEG to introduce active groups such as carboxyl or amine. | Enables highly improved conjugation with a wide variety of affinity ligands (e.g., antibodies, biotin) for separation and purification. | cd-bioparticles.commdpi.com |

| Nanocarriers for Cell Targeting | Conjugation of azide-modified antibodies to DBCO-functionalized PEG linkers of varying lengths on a nanocarrier surface. | PEG spacer length was found to be critical for effective targeting of specific immune cell subsets (dendritic cells). | nih.gov |

Development of Novel Protein and Nucleic Acid Conjugates

The trifunctional, branched architecture of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt offers a sophisticated platform for the development of advanced protein and nucleic acid conjugates. This linker is specifically engineered with three distinct reactive points: a terminal azide group and two terminal carboxylic acid groups, connected by flexible polyethylene (B3416737) glycol (PEG) chains. medchemexpress.combroadpharm.com This structure allows for multi-faceted conjugation strategies, enabling the creation of complex biomolecular constructs with enhanced properties and functionalities. cd-bioparticles.net

The primary advantage of this linker lies in its ability to covalently attach to biomolecules through different chemical pathways. The dual carboxylic acid moieties are designed for reaction with primary amine groups, such as the lysine (B10760008) residues abundant on the surface of most proteins. broadpharm.comnih.gov This reaction is typically facilitated by carbodiimide (B86325) activators, like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form stable amide bonds. broadpharm.com

Simultaneously, the azide group provides an orthogonal reactive handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This bioorthogonal reaction is highly efficient and specific, allowing for the attachment of molecules functionalized with an alkyne group under mild, aqueous conditions, which is crucial for preserving the integrity of sensitive biomolecules like proteins and nucleic acids. medchemexpress.comresearchgate.net

Protein Conjugate Development

The dual carboxylic acid termini of N-(Azido-PEG4)-N-bis(PEG4-acid) allow for a robust, bivalent attachment to a single protein or the simultaneous conjugation of two different protein molecules. For instance, in the development of antibody-drug conjugates (ADCs) or other targeted protein therapeutics, one carboxylic acid could be used to attach to a targeting antibody, while the other could potentially link to a second therapeutic protein or peptide. This leaves the azide group available for a third functionalization step, such as the attachment of a fluorescent dye for imaging or a small molecule drug.

This linker is particularly well-suited for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comxcessbio.com PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's degradation. In this context, the two carboxylic acid groups of the linker can be used to conjugate the E3 ligase ligand and the target protein binder, creating the core PROTAC structure. xcessbio.commedchemexpress.com The azide then serves as a valuable modification point for introducing other functionalities without interfering with the primary binding interactions.

Nucleic Acid Conjugate Development

The development of nucleic acid conjugates using this linker can be approached through several strategic pathways. Oligonucleotides, such as antisense oligonucleotides (ASOs) or small interfering RNAs (siRNAs), are not typically rich in primary amines for direct conjugation to the linker's acid groups. However, they can be synthesized with specific modifications to enable conjugation.

One common strategy involves synthesizing an oligonucleotide with a 5' or 3' amine modification. This amine-modified nucleic acid can then be coupled to one or both of the carboxylic acid groups of the N-(Azido-PEG4)-N-bis(PEG4-acid) linker, again using standard carbodiimide chemistry. This would result in a nucleic acid conjugate bearing a free azide group, ready for subsequent click reactions.

Alternatively, an alkyne-modified oligonucleotide can be prepared. This allows for a highly efficient conjugation to the linker's azide group via click chemistry. researchgate.net In this scenario, the two carboxylic acid groups remain free. This approach is advantageous for applications where the nucleic acid needs to be coupled to a protein or another amine-containing molecule. The carboxylic acid groups can be activated to form amide bonds with the protein, effectively creating a novel protein-nucleic acid conjugate where the PEG linker bridges the two biomolecules. The PEGylation of oligonucleotides is a well-established method to improve their biopharmaceutical properties, including enzymatic stability and circulation half-life. nih.govcreative-biogene.com

The table below summarizes the potential conjugation strategies for developing novel protein and nucleic acid conjugates using this trifunctional linker.

Table 1: Conjugation Strategies for N-(Azido-PEG4)-N-bis(PEG4-acid) HCl Salt

| Target Biomolecule | Linker Functional Group Used | Required Biomolecule Modification | Activating Agent / Reaction Type | Resulting Covalent Bond | Remaining Orthogonal Handle(s) |

| Protein (e.g., Antibody, Enzyme) | -N-bis(PEG4-acid) | None (targets surface lysines) | EDC/NHS | Amide | Azide |

| Amine-Modified Nucleic Acid | -N-bis(PEG4-acid) | 5'- or 3'-Amine | EDC/NHS | Amide | Azide |

| Alkyne-Modified Nucleic Acid | Azido-PEG4- | 5'- or 3'-Alkyne | Cu(I) or Strain (SPAAC) | Triazole | Two Carboxylic Acids |

| Protein + Alkyne-Modified Molecule | -N-bis(PEG4-acid) and Azido-PEG4- | Protein (lysines), Alkyne-Molecule | EDC/NHS and Click Chemistry | Amide and Triazole | One Carboxylic Acid |

N Azido Peg4 N Bis Peg4 Acid Hcl Salt in the Design and Construction of Advanced Molecular Architectures

Engineering of Branched and Dendritic Scaffolds for Multivalent Interactions

The principle of multivalency, where multiple ligands on a single scaffold can bind simultaneously to multiple receptors on a target surface, is crucial for achieving high avidity and specificity in biological interactions. Branched and dendritic molecules are ideal scaffolds for presenting multiple ligands in a defined spatial arrangement. N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt, with its Y-shaped or 3-arm structure, serves as an excellent foundational element for the synthesis of such multivalent scaffolds. broadpharm.combroadpharm.com

The two carboxylic acid arms of the linker can be conjugated to two separate ligand molecules, while the azide-terminated arm can be used to attach the entire construct to a larger backbone or another molecule of interest via click chemistry. rsc.org This approach allows for the creation of dendron-like structures where the valency can be systematically increased. For instance, the azide (B81097) group can be reacted with a molecule that itself contains multiple alkyne groups, leading to a rapid increase in the number of functional endpoints. nih.gov

Research on branched PEG linkers has demonstrated their superiority over linear counterparts in applications such as antibody-drug conjugates (ADCs). jenkemusa.com The use of branched linkers allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation or loss of antibody affinity, which can be a significant issue with hydrophobic drugs and linkers. cd-bioparticles.net This "doubled payload" approach can enhance the potency of a therapeutic agent. cd-bioparticles.net The sterically bulky nature of Y-shaped PEGs can also help in reducing the number of attachment sites on a protein, leading to more homogenous and well-defined conjugates. jenkemusa.comsigmaaldrich.cn

| Parameter | Linear PEG Linkers | Branched/Y-Shaped PEG Linkers (e.g., N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt) | Reference |

|---|---|---|---|

| Valency | Typically monovalent or bivalent | Multivalent (trifunctional or higher) | broadpharm.com, cd-bioparticles.net |

| Payload Capacity | Lower | Higher, allows for "doubled payload" | cd-bioparticles.net |

| Conjugate Homogeneity | Can lead to heterogeneous mixtures | Can produce more defined and homogenous conjugates | sigmaaldrich.cn |

| Steric Hindrance | Less bulky | Bulky structure can be advantageous for specific applications | jenkemusa.com |

| Applications | Single-site labeling, simple conjugation | Multivalent scaffolds, ADCs with high DAR, PROTACs | jenkemusa.com, medchemexpress.com |

Creation of Complex Linkers for Proximity Ligation Assays

Proximity ligation assays (PLA) are highly sensitive and specific methods for detecting protein-protein interactions (PPIs) in situ. nih.govsigmaaldrich.com The technique relies on the close proximity of two antibody-oligonucleotide conjugates (PLA probes) that bind to interacting target proteins. sigmaaldrich.com When the probes are close enough (typically <40 nm), their attached oligonucleotides can be ligated to form a circular DNA template, which is then amplified and detected, generating a fluorescent signal that signifies a PPI. nih.govsigmaaldrich.com

The construction of PLA probes often requires complex linkers that can connect the antibody to the oligonucleotide while potentially incorporating other functionalities. N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is an ideal candidate for creating advanced PLA probes. Its trifunctional nature allows for the attachment of two separate oligonucleotide strands via the carboxyl groups, while the azide group can be used to conjugate the entire construct to an antibody or another targeting moiety. nih.gov This could enable the development of novel PLA strategies, for example, where a single targeting molecule brings two different oligonucleotides into proximity, or where one arm of the linker holds an oligonucleotide and the other a reporter molecule or a modulator of the interaction.

The development of trifunctional cross-linkers has been shown to be effective in mapping protein-protein interaction networks. nih.gov These linkers can contain a biotin (B1667282) tag for affinity purification, a cleavage site, and a spacer arm that can be isotopically labeled for quantitative studies. nih.gov The structure of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is well-suited for such modular designs, where one or both of the acid groups could be used to attach oligonucleotides, and the azide could be clicked to a biotin or a fluorescent tag.

Assembly of Modular Molecular Probes for Biochemical Research

The modular assembly of molecular probes allows for the rapid generation of diverse sets of tools for studying biological processes. This approach involves combining different functional units, such as a targeting ligand, a reporter group (e.g., a fluorophore), and other moieties that can modulate the probe's properties, onto a central scaffold. The orthogonal reactivity of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt makes it a prime scaffold for such modular constructions.

For example, a targeting peptide could be attached to the azide group via click chemistry, while the two carboxylic acid arms could be used to conjugate a fluorophore and a quencher for creating a FRET-based biosensor. Alternatively, one arm could hold a fluorescent dye and the other a photo-cross-linker to enable light-inducible covalent labeling of target proteins. The hydrophilic PEG4 spacers in each arm help to improve the water solubility and reduce non-specific binding of the final probe. broadpharm.com

Research has shown that branched linkers can be used to create fluorogenic probes with improved performance in techniques like qPCR. broadpharm.com A three-way branched linker was used as an internal attachment point for a quencher, which led to superior performance compared to linear linker strategies. broadpharm.com This highlights the importance of the linker's architecture in the design of high-performance molecular probes. Similarly, self-assembled nanoparticles decorated with both fluorescent probes (Rhodamine B) and targeting ligands (folic acid) have been developed for targeted cancer imaging, demonstrating the utility of multifunctional linkers in creating complex probes. nih.govnih.gov

| Arm 1 (Azide) | Arm 2 (Carboxylic Acid) | Arm 3 (Carboxylic Acid) | Resulting Probe Type | Reference Principle |

|---|---|---|---|---|

| Targeting Ligand (e.g., peptide, antibody fragment) | Fluorophore | Quencher | FRET-based biosensor for target binding | broadpharm.com |

| Cell-penetrating peptide | Fluorescent Dye | Therapeutic agent | Theranostic probe for imaging and drug delivery | nih.gov, nih.gov |

| Biotin | Targeting Moiety | Photo-activatable group | Probe for affinity purification and photo-cross-linking | nih.gov |

| Surface-anchoring group | Signaling Molecule 1 | Signaling Molecule 2 | Multifunctional surface for cell studies | nih.gov |

Integration into Supramolecular Structures for Targeted Research Tools

Supramolecular chemistry involves the design and synthesis of complex chemical systems from discrete molecular components held together by non-covalent interactions. Self-assembly is a key process in supramolecular chemistry, leading to the formation of well-defined structures like micelles, vesicles, and hydrogels. PEGylated molecules are widely used in this field due to the ability of the hydrophilic PEG chains to drive self-assembly in aqueous environments and to confer biocompatibility to the resulting structures. mdpi.com

The branched architecture of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt can be exploited to create novel supramolecular assemblies. For example, by attaching hydrophobic moieties to the three arms of the linker, an amphiphile with a unique Y-shape can be created. The self-assembly of such amphiphiles in water could lead to the formation of non-spherical micelles or other complex nanostructures. The discovery of Y-shaped supramolecular polymers from the self-assembly of a ferrocene-based peptide amphiphile highlights the potential for creating novel morphologies with branched building blocks. mdpi.com

Furthermore, this linker can be used to functionalize the surface of pre-formed nanoparticles or liposomes. The two carboxylic acid groups could be used to attach targeting ligands, while the azide group provides a handle for conjugating imaging agents or other molecules via click chemistry. This allows for the creation of multifunctional nanocarriers for targeted drug delivery and diagnostics. The use of multi-arm PEGs for the formation of hydrogels through supramolecular crosslinking with metal ions has also been demonstrated, opening up possibilities for creating stimuli-responsive materials for tissue engineering and controlled release applications.

Applications in Chemical Biology and Proteomics Research

Development of Affinity-Based Probes for Target Identification

Affinity-based protein profiling (ABPP) is a powerful strategy to identify and characterize protein targets of small molecules in complex biological systems. The construction of effective affinity probes is central to this methodology, typically requiring a ligand for the target protein, a reporter tag for detection and enrichment (like biotin), and often a reactive group for covalent capture. nih.gov

N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is an ideal scaffold for creating such probes in a modular fashion. The dual carboxylic acid groups can be leveraged to attach two different molecules, or to create a bivalent ligand which can increase the affinity and specificity for the target protein. nih.gov For instance, a known protein-binding ligand can be attached to one carboxylic acid, while a reporter tag (or a precursor to one) is attached to the other. The azide (B81097) group remains available for the subsequent attachment of a third functional element, such as a photo-activatable cross-linking group, via click chemistry. This modular approach simplifies the synthesis of complex probes. nih.gov

| Component | Functional Group on Linker | Potential Conjugation Partner | Purpose in Affinity Probe |

| Ligand | Carboxylic Acid | Amine-modified small molecule inhibitor | Provides specificity for the target protein |

| Reporter Tag | Carboxylic Acid | Amine-modified biotin (B1667282) | Enables enrichment of the probe-protein complex |

| Reactive Group | Azide | Alkyne-modified diazirine or benzophenone | Allows for covalent cross-linking to the target upon photoactivation |

Table 1: Hypothetical design of a trifunctional affinity probe using N-(Azido-PEG4)-N-bis(PEG4-acid) as a central scaffold. This table illustrates the potential use of the linker's orthogonal reactive groups to assemble a modular probe for target identification.

Functionalization of Proteomic Arrays and Chips

Protein microarrays are a high-throughput technology used to analyze protein-protein interactions, screen for antibody specificity, and profile enzymatic activity. The performance of these arrays is highly dependent on the proper immobilization and orientation of the probe proteins on the chip surface. youtube.com

The N-(Azido-PEG4)-N-bis(PEG4-acid) linker can be used to functionalize surfaces for the controlled immobilization of proteins. The two carboxylic acid groups can be activated to react with amine-functionalized surfaces, creating a stable linkage. The azide group then provides a handle for the specific attachment of alkyne-modified proteins or other biomolecules via click chemistry. The PEG spacers help to extend the captured protein away from the surface, minimizing steric hindrance and improving accessibility for potential binding partners in solution. chempep.com This method allows for a more uniform and oriented presentation of proteins compared to random immobilization techniques.

| Step | Description | Relevant Functional Group | Advantage |

| 1. Surface Activation | A glass or gold surface is functionalized with primary amine groups. | N/A | Prepares the surface for linker attachment. |

| 2. Linker Immobilization | N-(Azido-PEG4)-N-bis(PEG4-acid) is coupled to the aminated surface. | Carboxylic Acids | Creates a stable, azide-presenting surface. |

| 3. Protein Attachment | An alkyne-modified protein of interest is "clicked" onto the azide-functionalized surface. | Azide | Ensures specific and oriented immobilization of the protein. |

Table 2: A proposed workflow for the functionalization of a proteomic array surface using N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt. This demonstrates a step-by-step process for achieving controlled protein immobilization.

Spatially Resolved Labeling Techniques for Cellular Components

Understanding the spatial organization of the proteome is crucial for elucidating cellular function. Spatially resolved labeling techniques aim to map proteins within specific subcellular compartments or in proximity to a protein of interest. nih.govnih.gov

The trifunctional nature of N-(Azido-PEG4)-N-bis(PEG4-acid) allows for the construction of probes for such applications. For instance, one carboxylic acid could be attached to a molecule that targets a specific organelle (e.g., a mitochondrial targeting signal peptide). The other carboxylic acid could be conjugated to a labeling enzyme (e.g., horseradish peroxidase or APEX). The azide group could then be used to attach a targeting ligand for a specific protein, bringing the labeling enzyme into close proximity of the protein of interest within its subcellular context. This would allow for the biotinylation of neighboring proteins, which can then be identified by mass spectrometry.

Cross-linking and Proximity Labeling Methodologies

Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein-protein interactions and protein structure by identifying covalently linked amino acid residues. nih.govnih.gov Heterobifunctional and trifunctional cross-linkers are particularly valuable as they allow for more controlled and specific cross-linking reactions. creative-biolabs.comscbt.comproteochem.com

N-(Azido-PEG4)-N-bis(PEG4-acid) can be utilized as a cross-linking agent. The two carboxylic acid groups can react with amine groups (e.g., lysine (B10760008) residues) on one or more proteins. This is particularly relevant for probing interactions involving acidic proteins, a less-explored area compared to the common use of amine-reactive cross-linkers. thebiogrid.org The azide group can then be used in a subsequent step to link to another alkyne-containing molecule or protein, providing a "three-way" linkage point. This is especially useful in studying the architecture of multi-protein complexes. nih.gov The defined length of the PEG arms provides a spatial constraint that can be used in computational modeling of protein structures and complexes.

| Linker Feature | N-(Azido-PEG4)-N-bis(PEG4-acid) | Homobifunctional NHS-ester Linker |

| Reactive Groups | 2x Carboxylic Acid, 1x Azide | 2x NHS-ester |

| Reactivity | Amine-reactive (with activation), Alkyne-reactive | Amine-reactive |

| Functionality | Trifunctional, Orthogonal | Bifunctional |

| Potential Application | Stepwise conjugation of multiple components, Bivalent interactions | General protein-protein cross-linking |

Table 3: A comparative overview of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt and a traditional homobifunctional cross-linker. This table highlights the increased versatility of the trifunctional linker for more complex cross-linking studies.

Contributions to Materials Science and Nanotechnology Research

Surface Functionalization of Nanoparticles and Nanomaterials for Research

The functionalization of nanoparticles is critical for their application in diagnostics, sensing, and delivery systems. N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt offers a dual-purpose strategy for modifying nanomaterial surfaces. The two carboxylic acid groups can be used to anchor the molecule onto nanoparticles that present surface amine groups. This two-point attachment can provide a more stable linkage compared to a single-point attachment linker.

Once anchored, the nanoparticle surface becomes decorated with a layer of PEG chains terminating in azide (B81097) groups. These azide moieties serve as bio-orthogonal handles for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules that have been modified with an alkyne group. Research on gold nanoparticles (AuNPs) functionalized with azide-terminated PEG ligands has demonstrated the robustness of this approach. nih.govrsc.org Such functionalized nanoparticles exhibit exceptional colloidal stability in various biological media and can be readily conjugated with other molecules using click chemistry, highlighting the potential of azide-functionalized surfaces as a versatile platform for biomedical applications. nih.govrsc.org

| Feature | Benefit in Nanoparticle Functionalization | Research Finding |

| Dual Carboxylic Acid Groups | Provides a stable, two-point anchor to amine-functionalized nanoparticle surfaces. | Amide bond formation with primary amines is a robust and well-established conjugation method. broadpharm.com |

| Terminal Azide Group | Allows for highly specific and efficient bio-orthogonal conjugation of alkyne-modified molecules. | Azide-functionalized PEGylated gold nanoparticles can be readily derivatized via copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.govrsc.org |

| PEG Spacers | Enhances hydrophilicity, improves colloidal stability, and reduces non-specific protein adsorption. | PEGylation is a standard and effective method for improving the biocompatibility and circulation time of nanoparticles. |

Engineering of Hydrogels and Polymeric Networks for Biomimetic Studies

Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering and 3D cell culture to mimic the native extracellular matrix (ECM). The properties of these hydrogels can be precisely tuned by the choice of crosslinkers. N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is an ideal candidate for a heterotrifunctional crosslinker to create advanced hydrogel networks.

In one potential application, the dual carboxylic acid groups can react with amine-functionalized polymers (e.g., chitosan (B1678972) or poly-L-lysine) to form the primary hydrogel backbone. This process leaves the azide groups as pendant functionalities throughout the hydrogel network. These azide groups can then be used to immobilize alkyne-modified bioactive peptides, such as the cell-adhesion motif RGD (Arginine-Glycine-Aspartic acid), or other signaling molecules. This approach allows for the decoupling of the physical properties of the hydrogel (controlled by the primary crosslinking) from its biological functionalization (controlled by the subsequent click reaction). General studies on hydrogel synthesis have shown that using click chemistry to incorporate peptides can significantly improve cell attachment and proliferation. cellulosechemtechnol.ro The use of PEG-based materials is particularly advantageous for creating "blank slate" hydrogels that resist non-specific protein adsorption, allowing researchers to study cellular responses to specific, engineered cues. nih.gov

Development of Biocompatible Coatings for Research Substrates

Creating surfaces that resist non-specific protein adsorption is a major goal in the development of medical implants, biosensors, and various research substrates (e.g., cell culture plates, glass slides). Polyethylene (B3416737) glycol (PEG) is the gold standard material for this purpose due to its ability to create a hydrophilic, protein-repelling surface. nih.gov

N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt can be used to create such biocompatible coatings with an added layer of functionality. Research substrates, such as silica (B1680970) or glass, can be first amine-functionalized using silane (B1218182) chemistry. The dual carboxylic acid groups of the linker can then be used to covalently graft the molecule onto this activated surface, creating a dense layer of PEG chains. This PEG layer renders the surface biocompatible and resistant to non-specific interactions. The exposed azide terminals can then be used to specifically immobilize proteins, antibodies, or DNA probes for applications in diagnostics and bioanalytical research, a strategy that combines the need for both anti-fouling properties and specific biological recognition.

Fabrication of Microfluidic Devices for Bioanalytical Research

Microfluidic "lab-on-a-chip" devices are powerful tools for high-throughput biological and chemical analysis. A significant challenge in this field is the non-specific adsorption of analytes to the inner surfaces of the microchannels, which can compromise assay sensitivity and accuracy. Surface modification is therefore crucial.

The principles described for biocompatible coatings are directly applicable to the functionalization of microfluidic channels. Materials commonly used for microfluidics, such as glass or polydimethylsiloxane (B3030410) (PDMS), can be surface-activated to present amine groups. N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt can then be covalently attached to these surfaces. This modification serves two research-oriented purposes:

The PEG component passivates the surface, minimizing the non-specific binding of proteins and cells from the sample fluid.

The terminal azide group provides a specific point of attachment for capturing molecules. For instance, alkyne-modified antibodies could be "clicked" onto the channel walls to create a highly specific immunosensor for capturing a target protein from a complex mixture as it flows through the device.

This dual functionality allows for the fabrication of microfluidic devices with low background noise and high specificity, enhancing their performance in sensitive bioanalytical research.

Advanced Analytical Methodologies Employing N Azido Peg4 N Bis Peg4 Acid Hcl Salt

Spectroscopic Methodologies for Monitoring Conjugation Efficiency

Spectroscopic techniques are indispensable for real-time or near-real-time monitoring of the covalent bond formation involving N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt. These methods provide critical insights into reaction kinetics and completion, guiding process optimization.

One of the most direct methods for monitoring the consumption of the azide (B81097) moiety is Fourier-Transform Infrared (FT-IR) Spectroscopy . The azide group (N₃) exhibits a strong, characteristic vibrational stretching band in a relatively uncongested region of the infrared spectrum, typically around 2100 cm⁻¹. The progress of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction can be quantitatively tracked by the diminution of this azide peak. nih.gov The disappearance of the azide signal, coupled with the emergence of new peaks corresponding to the newly formed triazole ring, provides definitive evidence of a successful click reaction.

UV-Vis Spectroscopy can also be employed, particularly when the molecule being conjugated to the N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt possesses a distinct chromophore. While the PEG linker itself has minimal UV absorbance, a change in the electronic environment of the chromophore upon conjugation can lead to a detectable spectral shift or a change in molar absorptivity. This is often used to determine the degree of labeling in protein conjugates. For instance, if a fluorescent dye with a known absorbance spectrum is conjugated to the linker, the efficiency can be calculated by measuring the absorbance of the purified conjugate at the dye's maximum absorption wavelength.

Table 1: Hypothetical FT-IR Data for Monitoring a CuAAC Reaction This table presents a hypothetical scenario for illustrative purposes.

| Reaction Time (minutes) | Azide Peak Intensity (at ~2100 cm⁻¹, Arbitrary Units) | Reaction Progress (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 15 | 0.65 | 35 |

| 30 | 0.32 | 68 |

| 60 | 0.05 | 95 |

| 120 | <0.01 | >99 |

Chromatographic Techniques for Analyzing Reaction Products

Chromatography is essential for both the purification of bioconjugates synthesized with N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt and for the analytical assessment of their purity and homogeneity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Due to the significant increase in size and potential change in polarity upon conjugation, HPLC can effectively separate the final product from unreacted starting materials and side products.

Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity. The conjugation of the hydrophilic PEG linker to a more hydrophobic molecule (like a small molecule drug or a peptide) will result in a significant shift in retention time, allowing for clear resolution of the conjugate.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume. This method is particularly useful for analyzing the conjugation of the linker to large biomolecules like proteins or antibodies. The resulting conjugate will have a larger size and thus elute earlier than the unconjugated protein.

The purity of the final product can be determined by integrating the peak areas in the chromatogram.

Table 2: Illustrative HPLC Retention Times for a Conjugation Reaction This table presents a hypothetical scenario for illustrative purposes.

| Compound | RP-HPLC Retention Time (minutes) | SEC-HPLC Retention Time (minutes) |

|---|---|---|

| Alkyne-functionalized Peptide | 15.2 | 22.5 |

| N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt | 8.7 | 28.1 |

| Peptide-linker Conjugate | 12.5 | 19.8 |

Mass Spectrometric Approaches for Structural Confirmation in Complex Bioconjugates

Mass spectrometry (MS) provides an unparalleled level of detail in the structural confirmation of bioconjugates by providing precise molecular weight information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for analyzing larger biomolecules like peptides and proteins conjugated with N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt. nih.govnih.gov By comparing the mass spectrum of the unconjugated biomolecule with that of the reaction product, the success of the conjugation and the number of attached linkers can be confirmed. The expected mass increase corresponds to the molecular weight of the linker (minus any leaving groups).

Electrospray Ionization (ESI) MS , often coupled with liquid chromatography (LC-MS), is highly effective for analyzing a wide range of conjugate sizes, from small molecule PROTACs to large protein conjugates. enovatia.com For complex molecules like PROTACs, which are formed by attaching two different ligands to the N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt linker, high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the final product with high accuracy.

Table 3: Example MALDI-TOF MS Data for Peptide Conjugation This table presents a hypothetical scenario for illustrative purposes.

| Analyte | Expected Molecular Weight (Da) | Observed Molecular Weight (Da) | Conclusion |

|---|---|---|---|

| Unconjugated Peptide | 2545.2 | 2545.3 | Starting material |

| N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt | 758.9 | 758.9 | Linker |

| Peptide-linker Conjugate (1:1) | 3285.1 (after loss of H₂O and HCl) | 3285.2 | Successful conjugation |

Flow Cytometry and Imaging-Based Analytical Methods for Labeled Systems

When N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt is used to link a fluorescent probe to a molecule designed to interact with cells, flow cytometry and fluorescence microscopy become powerful analytical tools.

Flow Cytometry allows for the high-throughput analysis of individual cells in a population. If the conjugate is designed to bind to a specific cell surface receptor, flow cytometry can be used to quantify the binding efficiency and specificity. By incubating cells with the fluorescently-labeled conjugate and analyzing the resulting fluorescence intensity, one can determine the percentage of labeled cells and the relative number of binding sites per cell.

Fluorescence Microscopy provides spatial information about the localization of the conjugate. This can be used to determine if the conjugate is binding to the cell surface, being internalized into the cytoplasm, or localizing to specific organelles. This is particularly relevant for understanding the mechanism of action of PROTACs and other targeted drug delivery systems. For instance, a fluorescently tagged PROTAC can be visualized to confirm its entry into the cell and co-localization with its target protein.

Table 4: Hypothetical Flow Cytometry Results for Cell Labeling This table presents a hypothetical scenario for illustrative purposes.

| Cell Type | Treatment | Percentage of Fluorescently Labeled Cells |

|---|---|---|

| Target Receptor Positive | Fluorescent Conjugate | 92% |

| Target Receptor Negative | Fluorescent Conjugate | 3% |

| Target Receptor Positive | Fluorescent Conjugate + Unlabeled Competitor | 8% |

Future Perspectives and Research Challenges for Multifunctional Pegylated Linkers

Development of Novel Orthogonal Reactivities

A cornerstone of complex bioconjugate design is the availability of mutually exclusive (orthogonal) chemical reactions that can proceed in the same pot without interfering with one another. nih.govrsc.org The N-(Azido-PEG4)-N-bis(PEG4-acid) linker exemplifies a classic orthogonal system. The azide (B81097) group participates in bioorthogonal "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the two carboxylic acid groups react with primary amines through well-established carbodiimide (B86325) chemistry (e.g., using EDC and NHS) to form stable amide bonds. broadpharm.commedchemexpress.comaxispharm.com

The future in this area lies in expanding the toolkit of bioorthogonal reactions beyond this pair to enable even more complex, multi-component assemblies. nih.gov A significant research challenge is the development of new reactive pairs that are not only orthogonal to the azide/alkyne and acid/amine reactions but also to each other. rsc.org For instance, researchers are exploring the integration of chemistries like the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), which is known for its exceptionally fast kinetics. acs.org A future iteration of a linker like the subject compound might incorporate a tetrazine or a TCO moiety in place of, or in addition to, the existing functionalities.

Further research is focused on developing reactions triggered by external stimuli, such as light (photo-click reactions) or specific enzymes, which would provide spatiotemporal control over the conjugation process. nih.govarizona.edu The ultimate goal is to create a suite of reactions that can operate simultaneously, allowing for the programmed assembly of three, four, or even more distinct molecular components onto a single scaffold. nih.gov

Table 1: Functional Group Reactivity Profile

| Functional Group | Reactive Partner(s) | Reaction Type | Key Features |

| Azide (-N₃) | Terminal Alkynes, Cycloalkynes (e.g., DBCO, BCN) | Click Chemistry (CuAAC, SPAAC) | Bioorthogonal, high efficiency, stable triazole product. medchemexpress.combiochempeg.com |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide Coupling (e.g., via EDC/NHS) | Versatile, forms stable amide bonds, widely used for protein labeling. axispharm.com |

| Tetrazine | Strained Alkenes/Alkynes (e.g., TCO) | IEDDA | Extremely fast kinetics, bioorthogonal. acs.org |

| Maleimide | Thiols (-SH) | Michael Addition | Cysteine-specific protein modification, stable thioether linkage. precisepeg.com |

This table provides an interactive overview of common orthogonal reactive pairs used in bioconjugation.

Computational Modeling for Predicting Conjugation Outcomes and Molecular Assembly

As the complexity of molecular conjugates increases, predicting their final three-dimensional structure and behavior becomes exceedingly difficult. The flexibility of PEG chains, while beneficial for solubility and pharmacokinetics, presents a significant challenge for computational modeling. purepeg.comnih.gov The multiple rotatable bonds within the three PEG4 arms of N-(Azido-PEG4)-N-bis(PEG4-acid) create a vast conformational landscape.

Future research will increasingly rely on molecular dynamics simulations and other computational methods to predict how a linker will behave in solution. nih.gov Key challenges include:

Predicting Reactivity: Modeling how the linker's conformation affects the accessibility of the azide and carboxylic acid groups to their respective binding partners.

Characterization Complexity: The heterogeneity of PEGylated proteins makes detailed structural characterization difficult. researchgate.net Developing computational tools that can work in concert with analytical techniques like mass spectrometry is crucial for understanding these complex mixtures. nih.gov

Table 2: Computational Challenges and Approaches

| Challenge | Computational Approach | Desired Outcome |

| Flexible Linker Conformation | Molecular Dynamics (MD) Simulations | Predict dominant conformations and reactive site accessibility. |

| Conjugate Structure Prediction | Docking, Homology Modeling | Generate 3D models of the final assembled molecule. nih.gov |

| Property Forecasting | Quantitative Structure-Activity Relationship (QSAR) | Predict solubility, stability, and biological activity of the conjugate. |

| Analytical Data Interpretation | Mass Spectrometry Data Deconvolution Algorithms | Aid in the characterization of complex, heterogeneous conjugate mixtures. nih.gov |

This table interactively outlines the computational hurdles and strategies for multifunctional PEG linkers.

Environmental and Sustainability Considerations in Synthesis and Application of Research Reagents

The growing use of synthetic reagents in research and industry brings with it a responsibility to consider their environmental impact. Polyethylene (B3416737) glycol is generally considered biocompatible and is produced on a large scale. nsf.gov However, the chemical synthesis of functionalized PEGs and the associated conjugation chemistries often involve volatile organic solvents and catalysts (e.g., copper for CuAAC) that raise environmental concerns. acs.org

A significant future challenge is the development of "green chemistry" approaches for both the synthesis and application of linkers like N-(Azido-PEG4)-N-bis(PEG4-acid). researchgate.netrsc.org This includes:

Greener Synthesis: Designing synthetic routes that use water or other environmentally benign solvents like PEG itself, minimize waste, and use recyclable catalysts. acs.orgresearchgate.net

Biodegradable Alternatives: Research into biodegradable polymers that can replace PEG is an active area. researchgate.net These alternatives would need to offer the same beneficial properties (hydrophilicity, low immunogenicity) while being susceptible to degradation in the environment, reducing long-term persistence.

Atom Economy: Optimizing reactions to ensure that the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste.

The push for sustainability will drive innovation, demanding that the next generation of multifunctional linkers are not only more powerful and versatile but also designed with their entire lifecycle in mind. researchgate.net

常见问题

Basic Research Questions

Q. What structural features of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt enable its dual functionality in bioconjugation?

- Answer : The compound features a terminal azide group and two carboxylic acid termini (PEG4-acid arms). The azide enables copper-free "click chemistry" (e.g., strain-promoted azide-alkyne cycloaddition), while the carboxylic acids allow amide bond formation with primary amines via activators like EDC or HATU. This dual reactivity facilitates orthogonal conjugation strategies for multi-component systems .

- Structural Data :

| Property | Value |

|---|---|

| Molecular Formula | C32H62N4O16 |

| Molecular Weight | 758.9 g/mol |

| Functional Groups | Azide, Carboxylic Acid |

Q. How does the solubility profile of this compound impact experimental design in aqueous vs. organic environments?

- Answer : The HCl salt form enhances water solubility, critical for biological applications. However, solubility in polar organic solvents (e.g., DMSO, DMF) is limited. For reactions requiring organic phases, pre-activation of carboxylic acids (e.g., converting to NHS esters) improves compatibility with hydrophobic biomolecules .

Q. What are the recommended storage conditions to maintain the stability of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl salt?

- Answer : Store at -20°C in aliquots to avoid repeated freeze-thaw cycles. Desiccate and protect from light to prevent azide degradation or hydrolysis of PEG chains. Reconstituted solutions should be used immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized for conjugating this compound to amine-containing proteins without inducing aggregation?

- Methodology :

pH Control : Maintain pH 7–8 (using HEPES or PBS) to favor amide bond formation while minimizing protein denaturation.

Activator Selection : Use HATU over EDC for higher coupling efficiency in aqueous buffers .

Molar Ratio : A 5:1 (linker:protein) ratio reduces cross-linking; monitor via SDS-PAGE or size-exclusion chromatography.

- Data Contradiction Note : Discrepancies in conjugation yields may arise from protein surface charge variability. Pre-titrate with isothermal titration calorimetry (ITC) to determine optimal stoichiometry .

Q. What analytical techniques resolve ambiguities in quantifying click chemistry efficiency between the azide group and DBCO-modified surfaces?

- Answer :

- HPLC-MS : Detects unreacted linker by mass shifts (Δm/z = ~759 Da).

- Fluorescence Quenching : If DBCO is fluorophore-labeled, measure quenching post-reaction.

- XPS/Surface Plasmon Resonance (SPR) : Validates surface conjugation density .

Q. How do PEG chain length and branching affect the pharmacokinetics of drug conjugates using this linker?

- Experimental Design :

Comparative Studies : Synthesize analogs with PEG2/PEG8 arms and compare hydrodynamic radii via dynamic light scattering (DLS).

In Vivo Testing : Monitor circulation half-life in murine models using radiolabeled linkers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。